molecular formula C22H11N5O8 B11978737 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole CAS No. 308101-35-1

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole

Cat. No.: B11978737
CAS No.: 308101-35-1
M. Wt: 473.4 g/mol
InChI Key: VZGIJCVLUQSNOG-UHFFFAOYSA-N
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Description

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a complex organic compound characterized by its unique structure, which includes a fluorenylidene group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole typically involves the condensation of 2,4,5,7-tetranitrofluorenone with indole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorenylidene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the indole moiety can interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine
  • 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)furan
  • 1-(9H-Carbazol-9-yl)-3-{4-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]phenoxy}-2-propanol

Uniqueness

3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is unique due to its specific combination of a fluorenylidene group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

308101-35-1

Molecular Formula

C22H11N5O8

Molecular Weight

473.4 g/mol

IUPAC Name

3-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]-1H-indole

InChI

InChI=1S/C22H11N5O8/c28-24(29)12-6-16-15(5-11-10-23-18-4-2-1-3-14(11)18)17-7-13(25(30)31)9-20(27(34)35)22(17)21(16)19(8-12)26(32)33/h1-10,23H

InChI Key

VZGIJCVLUQSNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=C3C=C(C=C5[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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